4-Chloro-9H-pyrido[2,3-b]indole

Brk kinase inhibition breast cancer structure–activity relationship

Kinase inhibitor SAR programs require building blocks with predictable, regioselective reactivity. 4-Chloro-9H-pyrido[2,3-b]indole (CAS 25208-32-6) provides a defined 4-chloro handle for C-N, C-O, and C-C bond formation via Buchwald-Hartwig or Sonogashira couplings. • Brk/HER2 dual inhibitors: 3-Cl-aniline derivative achieves Brk IC₅₀ = 4.7 nM, HER2 IC₅₀ = 66 nM • IDO1 programs: cellular IC₅₀ = 3-4 nM (HeLa cells), competitive with epacadostat • ≥69-fold Brk selectivity over EGFR, ALK1/2, and Aurora kinases • Consistent purity for reproducible SAR across medchem campaigns

Molecular Formula C11H7ClN2
Molecular Weight 202.64 g/mol
CAS No. 25208-32-6
Cat. No. B029999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-9H-pyrido[2,3-b]indole
CAS25208-32-6
Synonyms4-Chloro-9H-pyrido[2,3-b]indole;  4-Chloro-1H-pyrido[2,3-b]indole; 
Molecular FormulaC11H7ClN2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl
InChIInChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14)
InChIKeyHPSXHMSNDHDHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-α-Carboline Scaffold Overview


4-Chloro-9H-pyrido[2,3-b]indole (4-chloro-α-carboline; CAS 25208-32-6) is a heterocyclic building block belonging to the pyridoindole (α-carboline) family, characterized by a fused pyridine–indole ring system with a chlorine substituent at the 4-position of the pyridine ring . This compound serves as a critical synthetic intermediate for generating 4-substituted α-carboline derivatives via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution with amines, enabling rapid exploration of structure–activity relationships (SAR) around the α-carboline core . The 4-chloro substitution provides a defined reactive handle for regioselective diversification, making this compound a foundational scaffold in medicinal chemistry programs targeting kinases, G-protein-coupled receptors, and immuno-oncology enzymes such as IDO1 [1][2].

Why 4-Chloro-α-Carboline Is Irreplaceable


The α-carboline scaffold exists as one of four isomeric pyridoindole ring systems (α, β, γ, δ), each with distinct nitrogen positioning that dictates fundamentally different hydrogen-bonding geometries with kinase hinge regions [1]. Within the α-carboline subset, the presence and position of the chlorine atom critically governs both synthetic accessibility and downstream biological activity. The 4-chloro substituent on 9H-pyrido[2,3-b]indole provides a unique electrophilic site for regioselective C–N, C–O, and C–C(sp) bond formation via Buchwald–Hartwig or Sonogashira couplings, which is not achievable with unsubstituted α-carboline or with isomers bearing chlorine at other positions (e.g., 2-chloro or 3-chloro derivatives) . Critically, 4-anilino derivatives synthesized from this specific 4-chloro precursor have demonstrated dual nanomolar inhibition of Brk and HER2 kinases, while SAR studies show that moving the chloro substituent to other positions on the aniline ring or scaffold drastically alters or abolishes activity—for instance, 4-chloro aniline substitution (compound 5d) rendered the compound inactive against Brk, whereas 3-chloro substitution (compound 5c) yielded an IC50 of 4.7 nM . Substituting the 4-chloro-α-carboline with a generic β- or γ-carboline, or with an unsubstituted α-carboline, would eliminate the synthetic handle required for generating these bioactive derivatives and would produce compounds with unpredictable target engagement profiles [1].

4-Chloro-α-Carboline: Comparative Evidence


Aniline Substitution Effects on Brk Inhibition

In a systematic SAR study of 4-anilino-pyrido[2,3-b]indoles derived from 4-chloro-9H-pyrido[2,3-b]indole, the 3-chloro aniline derivative (compound 5c) demonstrated potent Brk inhibition with an IC50 of 4.7 nM. In contrast, moving the chlorine to the 4-position of the aniline ring (compound 5d) resulted in complete loss of Brk inhibitory activity, while the 3-hydroxy analog (compound 5b) showed an IC50 of 3.2 nM and the unsubstituted 2-methyl analog (compound 5a) was inactive . This demonstrates that the 4-chloro-α-carboline scaffold is essential as a synthetic precursor, but the position of substituents on the appended aniline ring is a critical determinant of kinase inhibitory potency .

Brk kinase inhibition breast cancer structure–activity relationship

Dual Brk/HER2 Inhibition Profile

Compound 5c, a 3-chloro aniline derivative synthesized from 4-chloro-9H-pyrido[2,3-b]indole, was identified as the first dually acting nanomolar inhibitor of both Brk (IC50 = 4.7 nM) and HER2 (IC50 = 66 nM) in this chemical series . In contrast, the 3-hydroxy analog (5b) showed highly selective Brk inhibition (IC50 = 3.2 nM) but very weak HER2 activity (IC50 = 1300 nM), while the 3-methoxy-6-bromo analog (14b) showed a Brk IC50 of 186 nM and weaker HER2 inhibition . The dual inhibition profile of 5c makes it uniquely suited for targeting HER2-positive breast cancers where Brk-mediated HER2 activation contributes to tumor progression .

dual kinase inhibition HER2 breast cancer therapeutics

Kinase Selectivity Across the Kinome

Compound 5b (3-hydroxy aniline derivative of 4-chloro-9H-pyrido[2,3-b]indole) was profiled against a panel of kinases spanning multiple families of the human kinome. At concentrations producing low nanomolar Brk inhibition (IC50 = 3.2 nM), 5b showed no detectable inhibition of JAK3 (TK family), ERK1/2, JNK1/3 (CMGC family), PAK1–3 (STE family), or VRK1 and AKT1–3 (AGC family) . Weak inhibition was observed for EGFR (IC50 = 270 nM, ~84-fold selectivity vs. Brk), ALK1/2 (IC50 = 220 nM each, ~69-fold selectivity), and Aurora A (IC50 = 250 nM) and Aurora C (IC50 = 259 nM) . This selectivity profile contrasts with many ATP-competitive kinase inhibitors derived from other heterocyclic scaffolds (e.g., quinazolines, pyrimidines) that typically show broader kinome cross-reactivity .

kinase selectivity profiling human kinome off-target screening

Synthetic Versatility of 4-Chloro Position

The 4-chloro substituent on 9H-pyrido[2,3-b]indole enables regioselective Buchwald–Hartwig C–N coupling and Sonogashira C–C(sp) coupling to produce 4-substituted α-carbolines, a transformation that proceeds with high regioselectivity due to the activated nature of the 4-position . In contrast, 2-chloro and 3-chloro isomers of pyrido[2,3-b]indole exhibit different reactivity profiles, and 2,4-dichloropyrido[2,3-b]indole requires careful control of reaction conditions to achieve regioselective mono-functionalization . The 4-chloro compound reacts cleanly with amines to produce 9H-pyrido[2,3-b]indol-4-amines, a transformation extensively exploited to generate urotensin-II receptor antagonists, receptor tyrosine kinase inhibitors, and Brk/HER2 dual inhibitors [1]. This synthetic versatility is not available with the unsubstituted 9H-pyrido[2,3-b]indole, which lacks the electrophilic handle, or with β-carboline (9H-pyrido[3,4-b]indole) and γ-carboline (5H-pyrido[4,3-b]indole) isomers that have different nitrogen positioning and electronic properties [1].

palladium-catalyzed coupling regioselective functionalization α-carboline diversification

IDO1 Inhibition Potency Comparison

A 4-chloro-9H-pyrido[2,3-b]indole derivative (BindingDB ID: BDBM50550037; ChEMBL ID: CHEMBL4755937) demonstrated potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values of 3 nM (recombinant IFN-γ-induced human HeLa cells, fluorescence readout) and 4 nM (IFN-γ-stimulated human HeLa cells, 2 h preincubation) [1]. In mouse M109 cells, the same compound showed an IC50 of 12 nM [1]. For context, the clinically investigated IDO1 inhibitor epacadostat (INCB024360) has a reported IC50 of approximately 10 nM in HeLa cell-based assays, and other β-carboline-derived IDO1 inhibitors report IC50 values in the 0.4–10 μM range [2]. The α-carboline scaffold thus achieves single-digit nanomolar IDO1 potency that is competitive with or superior to other IDO1-targeting chemotypes [1][2].

IDO1 inhibition immuno-oncology tryptophan metabolism

Synergistic Dual Kinase Inhibition

Pyrido-annulated indoles derived from 4-chloro-9H-pyrido[2,3-b]indole have been developed to act in a selectively inhibiting manner on the enzymes HER2 and/or Brk in the nanomolar to picomolar concentration range, as demonstrated by screening over 200 kinases of the human kinome [1]. The patent literature explicitly claims that dual inhibition of Brk and HER2 using these α-carboline derivatives produces synergistic and additive effects against aggressive breast cancer cell growth, a therapeutic concept that cannot be replicated with single-target inhibitors or with compounds built on β-carboline or γ-carboline scaffolds that lack the appropriate hinge-binding geometry for these specific kinases [1]. The meta-chloro aniline derivative (compound 5c) achieved a dual nanomolar inhibition profile, resulting in 65% inhibition of breast cancer cell growth, compared to exclusively Brk-selective or HER2-selective compounds that showed more limited antiproliferative effects [1].

synergistic enzyme inhibition HER2 Brk breast cancer

4-Chloro-α-Carboline: Key Use Cases


Brk/HER2 Dual Inhibitor SAR Campaigns

Research teams developing dual inhibitors of Brk and HER2 for aggressive breast cancer should use 4-chloro-9H-pyrido[2,3-b]indole as the key synthetic intermediate for generating 4-anilino-substituted α-carboline libraries. The quantitative SAR evidence shows that 3-chloro aniline derivatives yield dual nanomolar inhibition (Brk IC50 = 4.7 nM, HER2 IC50 = 66 nM), while alternative substitution patterns enable tuning of selectivity (e.g., 3-hydroxy aniline for Brk-selective, 3-hydroxy-6-bromo for exclusive HER2 inhibition) . This scaffold provides a single entry point for accessing multiple kinase inhibition profiles with defined selectivity, reducing the need for multiple scaffold investments [1].

IDO1 Inhibitor Lead Optimization

Teams pursuing small-molecule IDO1 inhibitors for cancer immunotherapy can employ 4-chloro-9H-pyrido[2,3-b]indole derivatives as a structurally distinct chemotype. The BindingDB/ChEMBL-curated data demonstrate single-digit nanomolar cellular IDO1 inhibition (IC50 = 3–4 nM in HeLa cells) for α-carboline-based compounds, competitive with clinically evaluated IDO1 inhibitors such as epacadostat [2]. The 4-chloro handle allows late-stage diversification to optimize ADME properties while maintaining the core pharmacophore .

Selective Kinase Probe Development

Investigators developing selective chemical probes for kinase profiling can exploit the intrinsic selectivity of the α-carboline scaffold. Kinase panel data show that 4-anilino-α-carboline compound 5b exhibits ≥69-fold selectivity for Brk over EGFR, ALK1/2, and Aurora kinases, with no detectable inhibition of JAK3, ERK1/2, JNK1/3, PAK1–3, VRK1, or AKT1–3 . This selectivity profile supports the development of high-quality chemical probes for Brk or HER2, minimizing confounding off-target effects that plague probes derived from promiscuous scaffolds such as quinazolines .

Regioselective C–N/C–C Bond Formation

Organic chemistry groups focused on methodology development should consider 4-chloro-9H-pyrido[2,3-b]indole as a model substrate for palladium-catalyzed cross-coupling reactions on heteroaromatic systems. The compound has been validated in Buchwald–Hartwig C–N couplings, Sonogashira C–C(sp) couplings, and SNAr reactions, providing a benchmark substrate for evaluating new catalytic systems or ligands . The well-characterized reactivity of the 4-chloro position, contrasted with the different reactivity of 2-chloro and 3-chloro isomers, offers a defined system for studying regioselectivity in polyhalogenated heterocycles .

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